Undec-3-EN-5-one
Description
Undec-3-EN-5-one (IUPAC name: this compound) is an α,β-unsaturated ketone characterized by an 11-carbon chain with a double bond at the third position and a ketone group at the fifth carbon. This structural motif places it within the broader class of enones, compounds known for their reactivity in conjugate addition reactions and applications in organic synthesis and fragrance chemistry .
Properties
CAS No. |
63859-49-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-3-en-5-one |
InChI |
InChI=1S/C11H20O/c1-3-5-7-8-10-11(12)9-6-4-2/h6,9H,3-5,7-8,10H2,1-2H3 |
InChI Key |
LATIKHFOSBMINC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-3-EN-5-one can be synthesized through several methods. One common approach involves the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides . This reaction typically requires controlled conditions, including low temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Undec-3-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For substitution reactions, catalysts like palladium or platinum may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Undec-3-EN-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Undec-3-EN-5-one exerts its effects involves its interaction with various molecular targets. The double bond and ketone group allow it to participate in nucleophilic addition and other reactions, influencing biological pathways and chemical processes. Specific pathways may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Structural Analog: 4-Chloro-1-Phenyldec-3-en-5-one
Key Differences and Similarities
- Chain Length and Substituents :
| Compound | Chain Length | Double Bond Position | Ketone Position | Substituents | CAS Number |
|---|---|---|---|---|---|
| Undec-3-EN-5-one | 11 | 3 | 5 | None | Not available |
| 4-Chloro-1-Phenyldec-3-en-5-one | 10 | 3 | 5 | 4-Chloro, 1-Phenyl | 143328-55-6 |
- Reactivity: The phenyl group in 4-Chloro-1-Phenyldec-3-en-5-one may stabilize the enone system via resonance, reducing electrophilicity compared to this compound. Chlorine substitution could further alter reactivity by introducing steric hindrance or electronic effects.
Functional Analog: 2-Cyclopenten-1-one
Comparison of Functional Roles
- Structural Features :
| Compound | Core Structure | Functional Group | Applications |
|---|---|---|---|
| This compound | Linear α,β-unsaturated ketone | Enone | Synthetic intermediates, potential fragrance components |
| 2-Cyclopenten-1-one | Cyclic enone | Enone | Pharmaceuticals, polymer precursors |
Cyclic enones like 2-Cyclopenten-1-one exhibit constrained geometry, enhancing their utility in asymmetric synthesis. In contrast, linear enones such as this compound offer flexibility for regioselective modifications .
Research Findings and Data Gaps
Physicochemical Properties (Hypothetical Analysis)
| Property | This compound (Predicted) | 4-Chloro-1-Phenyldec-3-en-5-one (Reported) |
|---|---|---|
| Boiling Point | ~250–270°C | >300°C (decomposes) |
| Solubility | Low in water, high in organics | Low in polar solvents |
| Stability | Air-sensitive (typical enone) | Requires inert storage |
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